Potent and Species-Selective KMO Inhibition: Human vs. Rodent IC₅₀ Comparison for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid
This compound demonstrates potent inhibition of human KMO with an IC₅₀ of 0.700 nM, making it over 5.8-fold more potent on the human enzyme compared to rat KMO (IC₅₀ = 4.10 nM) and over 8.8-fold more potent than on mouse KMO (IC₅₀ = 6.20 nM) in identical LC-MS/MS-based assays [1]. This species selectivity profile is a critical differentiator for translational research programs.
| Evidence Dimension | KMO Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.700 nM (human); 4.10 nM (rat); 6.20 nM (mouse) |
| Comparator Or Baseline | Same compound tested across species |
| Quantified Difference | 5.9x more potent in human vs. rat; 8.9x more potent in human vs. mouse |
| Conditions | Inhibition of KMO assessed by conversion of kynurenine to 3-hydroxykynurenine using LC-MS/MS analysis. |
Why This Matters
This data allows researchers to select this compound for human cell-based assays with confidence in its enhanced potency, while providing a quantitative benchmark for interpreting results in rodent disease models.
- [1] BindingDB. (n.d.). BDBM50072079 (CHEMBL3407913) Affinity Data for Kynurenine 3-monooxygenase (Human, Rat, Mouse). View Source
